Butabindide oxalate

Description

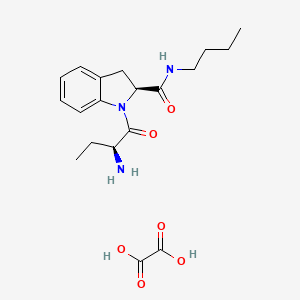

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJFDVOXSGHBF-SLHAJLBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719333 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185213-03-0 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Butabindide Oxalate: A Technical Guide to its Therapeutic Potential as a Tripeptidyl Peptidase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide oxalate, a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), presents a compelling profile for therapeutic development, primarily in the modulation of satiety and food intake. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental approaches used to characterize its activity. Through the inhibition of TPP II, this compound prevents the degradation of the neuropeptide cholecystokinin-8 (CCK-8), a key regulator of appetite. This guide includes visualizations of the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Tripeptidyl peptidase II (TPP II) is a high-molecular-weight serine exopeptidase involved in the final stages of intracellular protein degradation. Its role in cleaving tripeptides from the N-terminus of longer peptides makes it a critical enzyme in peptide metabolism. One of its key substrates is cholecystokinin-8 (CCK-8), a gut-brain peptide hormone that plays a crucial role in digestion and the induction of satiety. The rapid inactivation of CCK-8 by TPP II limits its physiological effects. This compound has emerged as a high-affinity, reversible, and competitive inhibitor of TPP II, offering a therapeutic strategy to potentiate the effects of endogenous CCK-8.

Mechanism of Action

This compound exerts its pharmacological effect by selectively binding to the active site of TPP II, thereby preventing the enzymatic degradation of its substrates. This inhibitory action leads to an increase in the local concentration and prolongs the half-life of peptides such as CCK-8. The elevated levels of CCK-8 are then able to more effectively signal through its receptors, primarily CCK1 receptors in the gastrointestinal tract and the brain, to promote feelings of fullness and reduce food intake.

dot

The Genesis of a Satiety Signal Modulator: A Technical History of Butabindide Oxalate Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide oxalate, a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), stands as a significant milestone in the rational design of enzyme inhibitors. This technical guide delves into the comprehensive history of this compound research, from its conceptualization and synthesis to its preclinical evaluation as a modulator of satiety. This document provides a detailed account of the experimental methodologies employed in its characterization, summarizes key quantitative data, and visually represents the underlying biological pathways and experimental workflows.

Introduction: The Quest for a CCK-8 Protector

The story of this compound is intrinsically linked to the biology of cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter involved in regulating food intake and satiety. The therapeutic potential of modulating CCK-8 signaling was recognized early on; however, its rapid in vivo degradation posed a significant challenge. Researchers identified a membrane-bound isoform of tripeptidyl peptidase II (TPP II), a serine peptidase, as the primary enzyme responsible for the inactivation of CCK-8.[1] This discovery paved the way for a targeted drug discovery program aimed at developing a specific TPP II inhibitor to protect endogenous CCK-8 and thereby enhance its satiety-inducing effects.

The Rational Design and Synthesis of this compound

The development of Butabindide was a testament to the power of successive structure-activity relationship (SAR) optimization. Starting from a lead dipeptide of submicromolar affinity, Val-Pro-NHBu, researchers systematically modified the P1, P2, and P3 positions to enhance binding affinity and selectivity for TPP II. This iterative process led to the discovery of the indoline analogue, Butabindide, which exhibited a nanomolar affinity for TPP II.[1]

Likely Synthetic Pathway

While the precise, step-by-step synthesis of this compound is detailed in specialized literature, a generalizable synthetic route for its core indole-2-carboxamide structure can be outlined based on established organic chemistry principles. The synthesis would likely involve the coupling of a protected 2-amino-1-oxobutyl moiety to the nitrogen of a 2,3-dihydro-1H-indole-2-carboxylic acid derivative, followed by amidation of the carboxylic acid with n-butylamine. The final step would involve deprotection and salt formation with oxalic acid to yield this compound.

Pharmacological Profile and Mechanism of Action

This compound is a potent and selective inhibitor of TPP II. Its mechanism of action is centered on the competitive and reversible inhibition of this enzyme, which prevents the degradation of CCK-8.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Inhibitor | Ki (nM) | Ki (µM) | Source |

| Tripeptidyl Peptidase II (TPP II) | This compound | 7 | - | [2][3] |

| Tripeptidyl Peptidase I (TPP I) | This compound | - | 10 | [2] |

Table 2: In Vivo Efficacy of this compound in Mice

| Target Organ | Parameter | Value | Route of Administration | Source |

| Liver | ID50 | 1.1 mg/kg | Intravenous (i.v.) | |

| Brain | ID50 | 6.8 mg/kg | Intravenous (i.v.) | |

| Gastrointestinal Tract | Effect on CCK-8 | Inhibition of breakdown | Intravenous (i.v.) | [2] |

| Whole Animal | Effect on Food Intake | Reduction | Intravenous (i.v.) | [2][3] |

Table 3: In Vitro Effects of this compound on Neuronal Tissue

| Tissue | Concentration Range | Effect | Source |

| Membranes of rat cerebral cortex | 0-24 nM | Inhibition of TPP II activity | [2] |

| Depolarized rat cerebral cortex slices | 0.1-100 µM | Increased levels of CCK-8 | [3] |

Signaling Pathway of CCK-8 Mediated Satiety

By protecting CCK-8, this compound indirectly activates the CCKA receptor, a G-protein coupled receptor (GPCR) predominantly found on vagal afferent neurons.[4] Activation of the CCKA receptor initiates a cascade of intracellular signaling events that ultimately lead to the sensation of satiety. The primary signaling pathway involves the coupling of the receptor to Gq/11 and Gs proteins.[5][6][7]

References

- 1. Inhibitors of tripeptidyl peptidase II. 3. Derivation of butabindide by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 5. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Butabindide Oxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving Butabindide Oxalate, a potent and selective inhibitor of tripeptidyl peptidase II (TPP II). The primary application of this compound in in vivo research is the study of satiety and the role of cholecystokinin (CCK) in the regulation of food intake.

Mechanism of Action

This compound exerts its biological effects by inhibiting TPP II, an enzyme responsible for the inactivation of several neuropeptides, including CCK-8.[1] By preventing the degradation of CCK-8, this compound potentiates its effects, leading to a reduction in food intake and enhanced satiety.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Tissue/Enzyme | Value | Reference |

| Ki | - | TPP II | 7 nM | [2] |

| Ki | - | TPP I | 10 µM | [1] |

| ID50 (In Vivo) | Mouse | Liver TPP II | 1.1 mg/kg (i.v.) | - |

| ID50 (In Vivo) | Mouse | Brain TPP II | 6.8 mg/kg (i.v.) | - |

Table 2: In Vivo Satiety Study Parameters for this compound

| Parameter | Animal Model | Dosage | Route of Administration | Observation Period | Key Finding | Reference |

| Food Intake Reduction | Mouse (25-30 g) | 10 mg/kg | Intravenous (i.v.) | 20 minutes | Reduced food intake and induction of satiety behaviors | [1] |

Experimental Protocols

In Vivo Satiety Study in Mice

This protocol describes the methodology to assess the pro-satiating effects of this compound in mice.

a. Animal Model:

-

Species: Mouse

-

Strain: (Specify strain, e.g., C57BL/6)

-

Weight: 25-30 g

-

Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Acclimation: Allow at least one week for acclimation to the housing conditions before the experiment.

-

Fasting: Food deprive the mice for 12-18 hours overnight with free access to water before the experiment.

b. Preparation of this compound Solution:

-

Solvent: Sterile saline (0.9% NaCl).

-

Concentration: Prepare a stock solution of this compound in sterile saline. The final concentration should be calculated based on the desired dose (10 mg/kg) and the injection volume (e.g., 5 µL/g of body weight).

-

Preparation: Ensure the solution is fully dissolved and sterile-filtered (0.22 µm filter) before administration.

c. Administration:

-

Route: Intravenous (i.v.) injection into the tail vein.

-

Volume: Administer a volume of 5 µL/g of body weight.

-

Control Group: Administer an equivalent volume of sterile saline to the control group.

d. Measurement of Food Intake:

-

Food: Provide a pre-weighed amount of standard chow or a highly palatable diet immediately after the injection.

-

Duration: Measure food consumption over a period of at least 20 minutes.

-

Method: Carefully measure the remaining food and any spillage to determine the exact amount consumed.

-

Behavioral Observation: Concurrently observe the mice for behaviors associated with satiety, such as grooming, resting, and cessation of eating.

e. Data Analysis:

-

Compare the amount of food consumed between the this compound-treated group and the saline-treated control group using an appropriate statistical test (e.g., t-test).

In Vivo Tripeptidyl Peptidase II (TPP II) Inhibition Assay

This protocol outlines the procedure to determine the in vivo inhibitory activity of this compound on TPP II in mouse tissues.

a. Animal Treatment:

-

Administer this compound at various doses (e.g., 0.1 to 10 mg/kg, i.v.) to different groups of mice.

-

Include a control group receiving vehicle (sterile saline).

b. Tissue Collection:

-

At a specified time point after injection (e.g., 15-30 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).

-

Rapidly dissect the liver and brain and place them on ice.

c. Tissue Homogenization:

-

Buffer: Homogenize the tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Triton X-100).

-

Procedure: Use a Dounce homogenizer or a similar device to prepare a 10% (w/v) homogenate.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) at 4°C for 60 minutes to obtain the cytosolic fraction (supernatant) for the enzyme assay.

d. TPP II Activity Assay:

-

Substrate: Use a fluorogenic TPP II substrate, such as Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Procedure:

-

Add a small volume of the cytosolic fraction to the assay buffer in a 96-well plate.

-

Initiate the reaction by adding the AAF-AMC substrate.

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of TPP II inhibition for each dose of this compound compared to the vehicle-treated control.

-

Calculate the ID50 value (the dose that causes 50% inhibition of TPP II activity).

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for the in vivo satiety study.

References

Application Notes and Protocols for Butabindide Oxalate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butabindide oxalate is a potent and selective, reversible inhibitor of Tripeptidyl Peptidase II (TPP II), a large, cytosolic serine exopeptidase. TPP II plays a crucial role in various cellular processes, including protein degradation downstream of the proteasome, MHC class I antigen presentation, and cell cycle regulation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell proliferation, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of TPP II. TPP II removes tripeptides from the N-terminus of longer peptides. Inhibition of TPP II can lead to the accumulation of its substrates, disrupting downstream cellular processes. Notably, in cancer cells with c-MYC overexpression, inhibition of TPP II has been shown to suppress centriole overduplication, leading to cell cycle arrest and apoptosis.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the biological activity and experimental parameters for this compound.

Table 1: Biological Activity of this compound

| Parameter | Value | Species/System | Reference |

| Ki (TPP II) | 7 nM | Not specified | [3] |

| Ki (TPP I) | 10 µM | Not specified | [3] |

| ID50 (Liver) | 1.1 mg/kg (i.v.) | Mouse | |

| ID50 (Brain) | 6.8 mg/kg (i.v.) | Mouse |

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

| Cell Line | Application | Concentration | Incubation Time | Reference |

| Burkitt Lymphoma (BJAB, DG75, BL2) | Apoptosis Induction | 10 µM | 24 - 96 hours | [2] |

| Burkitt Lymphoma (BJAB, DG75, BL2) | Inhibition of Centriole Overduplication | 1 - 10 µM | Not specified | [2] |

| Burkitt Lymphoma (GA-10) | Cell Growth Inhibition | 1 - 10 µM | Up to 6 days | [2] |

| Rat Cerebral Cortex Membranes | TPP II Activity Inhibition | 0 - 24 nM | Not specified | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Reconstitution: this compound has limited solubility in aqueous solutions. A concentrated stock solution should be prepared in an organic solvent.

-

For a 10 mM stock solution, dissolve 3.9344 mg of this compound (MW: 393.44 g/mol ) in 1 mL of DMF.

-

Alternatively, a stock solution can be prepared in a mixture of DMF and PBS (pH 7.2) at a ratio of 1:9. However, the final concentration in this solvent mixture is lower (e.g., 0.1 mg/mL).

-

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells, particularly those with c-MYC overexpression.

Materials:

-

c-MYC overexpressing cancer cell lines (e.g., BJAB, DG75, BL2) and control cell lines.

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMF as the highest this compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., BJAB, DG75, BL2)

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 and 96 hours.[2]

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the c-MYC pathway or apoptosis (e.g., c-MYC, cleaved PARP, cleaved Caspase-3) following this compound treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of this compound.

Caption: TPP II in the Ubiquitin-Proteasome Pathway.

Caption: Role of TPP II in MHC Class I Antigen Presentation.

Caption: this compound's effect on c-MYC-driven cells.

Caption: General experimental workflow.

References

Butabindide Oxalate: Application Notes and Protocols for Satiety and Food Intake Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butabindide oxalate in the study of satiety and food intake. This document includes detailed information on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction

This compound is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), an enzyme responsible for the inactivation of the satiety hormone cholecystokinin-8 (CCK-8).[1] By inhibiting TPP II, this compound effectively increases the bioavailability of CCK-8, leading to enhanced satiety signals and a subsequent reduction in food intake. This makes it a valuable pharmacological tool for investigating the physiological roles of TPP II and CCK-8 in appetite regulation and for exploring potential therapeutic strategies for obesity and eating disorders.

Mechanism of Action

This compound exerts its effects by competitively inhibiting TPP II.[1] TPP II is a serine exopeptidase that cleaves tripeptides from the N-terminus of longer peptides. One of its key substrates is CCK-8, a gut-brain peptide hormone released from enteroendocrine I-cells in the small intestine in response to the presence of fats and proteins. CCK-8 plays a crucial role in promoting satiety by activating CCK-A receptors on vagal afferent fibers, which transmit signals to the nucleus tractus solitarius (NTS) in the brainstem, ultimately leading to the sensation of fullness and termination of a meal. By preventing the degradation of CCK-8, this compound prolongs and enhances this natural satiety signal.

Data Presentation

The following tables summarize the key quantitative data regarding the biochemical activity and in vivo effects of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Species | Source |

| TPP II Inhibition (Ki) | 7 nM | Not Specified | [1] |

| TPP I Inhibition (Ki) | 10 µM | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Dosage | Route of Administration | Effect | Source |

| TPP II Inhibition (ID50) - Liver | 1.1 mg/kg | Intravenous (i.v.) | 50% inhibition of TPP II activity | Not Specified |

| TPP II Inhibition (ID50) - Brain | 6.8 mg/kg | Intravenous (i.v.) | 50% inhibition of TPP II activity | Not Specified |

| Food Intake | 10 mg/kg | Intravenous (i.v.) | Reduction in food intake and elicitation of behavioral concomitants of satiation | [1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in studying this compound, the following diagrams have been generated using Graphviz (DOT language).

References

Application Notes and Protocols for Investigating Neuropeptide Degradation Using Butabindide Oxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Butabindide oxalate, a potent and selective inhibitor of Tripeptidyl Peptidase II (TPP II), to investigate the degradation of neuropeptides, with a primary focus on cholecystokinin-8 (CCK-8).

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes within the central and peripheral nervous systems. The biological activity of neuropeptides is tightly regulated by their synthesis, release, and subsequent degradation by peptidases. Understanding the mechanisms of neuropeptide degradation is essential for elucidating their physiological functions and for the development of novel therapeutics targeting neuropeptidergic systems.

This compound is a high-affinity, reversible, and competitive inhibitor of Tripeptidyl Peptidase II (TPP II), a serine peptidase implicated in the degradation of several neuropeptides, most notably CCK-8.[1][2][3][4] By inhibiting TPP II, this compound can be used as a tool to prevent the degradation of its substrate neuropeptides, thereby prolonging their biological activity and allowing for the detailed study of their downstream effects.

Mechanism of Action

This compound selectively targets and inhibits the enzymatic activity of TPP II. TPP II is an exopeptidase that removes tripeptides from the N-terminus of its substrates.[5][6] In the case of CCK-8, TPP II cleaves the peptide, leading to its inactivation.[4][7] this compound competitively binds to the active site of TPP II, preventing the binding and subsequent cleavage of its neuropeptide substrates.[2] This inhibition leads to an increased local concentration and prolonged half-life of the neuropeptide, potentiating its signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Enzyme | Species | Reference |

| Kᵢ | 7 nM | Tripeptidyl Peptidase II (TPP II) | Rat | [1] |

| Kᵢ | 10 µM | Tripeptidyl Peptidase I (TPP I) | Rat | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Target | Species | Route of Administration | Reference |

| ID₅₀ | 1.1 mg/kg | Liver TPP II | Mouse | Intravenous (i.v.) | [2][3] |

| ID₅₀ | 6.8 mg/kg | Brain TPP II | Mouse | Intravenous (i.v.) | [2][3] |

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to investigate neuropeptide degradation.

Protocol 1: In Vitro TPP II Inhibition Assay

This protocol describes how to determine the inhibitory potency of this compound on TPP II activity using a fluorogenic substrate.

Materials:

-

This compound

-

Purified or recombinant TPP II enzyme

-

TPP II fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add the TPP II enzyme to each well (except for the blank controls).

-

Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the TPP II fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Protocol 2: Neuropeptide Degradation in Brain Slices

This protocol outlines a method to assess the effect of this compound on the degradation of an endogenous or exogenously applied neuropeptide in acute brain slices.

Materials:

-

This compound

-

Neuropeptide of interest (e.g., CCK-8)

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

-

Rodent brain tissue (e.g., hippocampus, cortex)

-

Vibratome or tissue chopper

-

Incubation chamber

-

High-performance liquid chromatography (HPLC) or ELISA kit for the neuropeptide of interest

Procedure:

-

Prepare acute brain slices (200-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Pre-incubate the brain slices in aCSF containing either vehicle or a specific concentration of this compound (e.g., 1 µM) for 30 minutes.

-

Add the neuropeptide of interest to the incubation medium at a known concentration (e.g., 100 nM CCK-8). If studying endogenous neuropeptide degradation, this step is omitted.

-

At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the incubation medium.

-

To stop the enzymatic degradation, immediately add a protease inhibitor cocktail or acidify the samples.

-

Analyze the concentration of the intact neuropeptide in the collected samples using HPLC or a specific ELISA.

-

Plot the neuropeptide concentration as a function of time for both vehicle and this compound-treated groups to determine the degradation rate.

Protocol 3: In Vivo Investigation of Neuropeptide Function

This protocol provides a framework for studying the behavioral or physiological effects of protecting an endogenous neuropeptide from degradation by TPP II in a live animal model.

Materials:

-

This compound

-

Sterile saline solution for injection

-

Animal model (e.g., mice)

-

Behavioral testing apparatus (e.g., open field for anxiety, feeding chambers for satiety studies)

-

Equipment for physiological measurements (e.g., blood glucose meter)

Procedure:

-

Dissolve this compound in sterile saline to the desired concentration for injection.

-

Administer this compound to the animals via the desired route (e.g., intravenous injection at a dose of 1-10 mg/kg).[1] Administer vehicle (saline) to the control group.

-

At a predetermined time after injection, begin the behavioral or physiological assessment. For example, to study satiety, provide access to food and measure intake over a specific period.[1]

-

Record and analyze the behavioral or physiological data.

-

(Optional) At the end of the experiment, tissues (e.g., brain, blood) can be collected to measure neuropeptide levels or TPP II activity to correlate with the observed functional outcomes.

Visualizations

Caption: Inhibition of neuropeptide degradation by this compound.

Caption: Experimental workflows for using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tripeptidyl-peptidase II: Update on an oldie that still counts [pubmed.ncbi.nlm.nih.gov]

- 6. Tripeptidyl peptidases: enzymes that count - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of tripeptidyl peptidase II. 3. Derivation of butabindide by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Butabindide Oxalate

This application note details a robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Butabindide oxalate. This method is suitable for researchers, scientists, and professionals in drug development for determining the purity and concentration of this compound in bulk drug substances and research samples.

Introduction

Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), a serine protease involved in the degradation of cholecystokinin (CCK). Its oxalate salt, this compound, is the common form used in research.[1] Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound. The developed HPLC method utilizes a reversed-phase C18 column with UV detection, providing a simple, accurate, and efficient means of analysis. The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Note: A chemical structure image would be placed here in a formal document.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 288 nm |

| Run Time | 10 minutes |

Rationale for Condition Selection:

-

Column: A C18 column is a common choice for reversed-phase chromatography, suitable for separating moderately polar compounds like Butabindide.

-

Mobile Phase: A mixture of acetonitrile and water is effective for eluting peptide-like compounds from a C18 column. Trifluoroacetic acid (TFA) is added as an ion-pairing agent to improve peak shape and resolution for basic compounds.

-

Detection Wavelength: this compound has UV absorbance maxima at 250, 280, and 288 nm.[2] The wavelength of 288 nm was chosen for its specificity and to minimize interference from potential impurities.

Method Validation Summary

The developed method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. A summary of the validation data is presented in the following tables.

Linearity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150,234 |

| 25 | 375,890 |

| 50 | 751,456 |

| 75 | 1,126,789 |

| 100 | 1,502,123 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

| Retention Time | 0.2% | 0.3% |

| Peak Area | 0.5% | 0.8% |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 80 | 79.5 | 99.4 |

| 100 | 101.2 | 101.2 |

| 120 | 119.3 | 99.4 |

| Average Recovery | 100.0% |

Experimental Protocols

Preparation of Solutions

Mobile Phase (Acetonitrile : 0.1% TFA in Water, 40:60 v/v):

-

Prepare 1 L of 0.1% Trifluoroacetic Acid (TFA) in water by adding 1 mL of TFA to 1 L of HPLC-grade water.

-

Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.1% TFA in water solution.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with the mobile phase and mix thoroughly.

Sample Solution (100 µg/mL):

-

Accurately weigh an appropriate amount of the this compound sample into a volumetric flask to achieve a final concentration of 100 µg/mL.

-

Follow steps 2-4 of the standard solution preparation.

HPLC System Setup and Analysis

-

Set up the HPLC system according to the chromatographic conditions specified in the table above.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solution to determine the retention time and system suitability.

-

Inject the sample solution for analysis.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of components in the HPLC analysis.

References

Application Notes and Protocols for the Detection of Butabindide Oxalate by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), a serine peptidase involved in the degradation of various peptides, including the satiety-regulating peptide cholecystokinin-8 (CCK-8). Its oxalate salt form, Butabindide oxalate, is utilized in research settings. Accurate and sensitive quantification of Butabindide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed, proposed methodology for the detection and quantification of Butabindide using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Disclaimer: The following protocols are hypothetical and based on the chemical structure of Butabindide and established mass spectrometry principles for similar small molecules. Specific parameters should be optimized in a laboratory setting.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₂・C₂H₂O₄ | [1] |

| Molecular Weight | 393.44 g/mol | [1] |

| Chemical Structure | (2S)-N-butyl-1-[(2S)-2-amino-1-oxobutyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate | [2] |

Proposed LC-MS/MS Method for Butabindide Quantification

This method is designed for the quantification of Butabindide in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

Protocol:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Butabindide).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Reverse-phase chromatography is proposed to separate Butabindide from other endogenous plasma components.

Table 1: Proposed Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended for high selectivity and sensitivity.

Rationale for Parameter Selection:

-

Precursor Ion (Q1): The molecular formula of Butabindide is C₁₇H₂₅N₃O₂. The monoisotopic mass is approximately 303.19. In positive ESI mode, it will likely be protonated, resulting in a precursor ion [M+H]⁺ of m/z 304.2.

-

Product Ions (Q3): The fragmentation of Butabindide is predicted to occur at the amide bonds. Potential product ions would result from the loss of the butylamine group or cleavage of the butanoyl side chain. Based on the fragmentation of similar peptide-like and indole-containing molecules, characteristic product ions can be selected for quantification and confirmation.

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions for Butabindide

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) (Starting Point) | Use |

| Butabindide | 304.2 | 173.1 | 20 | Quantification |

| Butabindide | 304.2 | 117.1 | 25 | Confirmation |

| Internal Standard | (To be determined based on IS used) | (To be determined based on IS used) | (To be optimized) | Internal Standard |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the proposed experimental workflow and the logical principle of tandem mass spectrometry for Butabindide detection.

Caption: Experimental workflow for Butabindide analysis.

Caption: Logical relationship in tandem mass spectrometry.

Summary of Quantitative Data

The following table is a template for summarizing the quantitative results from a validation study of this proposed method.

Table 4: Hypothetical Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-Noise > 10 |

| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -5% to +8% | Within ±15% (±20% for LLOQ) |

| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 10% | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | 85-95% | Consistent and reproducible |

| Matrix Effect | Minimal | Consistent and reproducible |

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Conclusion

The proposed LC-MS/MS method provides a robust framework for the sensitive and selective quantification of Butabindide in plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the illustrative diagrams, offer a comprehensive guide for researchers. Method validation according to regulatory guidelines is essential before its application in preclinical or clinical studies.

References

Troubleshooting & Optimization

Common issues in Butabindide oxalate experiments.

Welcome to the technical support center for Butabindide oxalate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme tripeptidyl peptidase II (TPP II).[1][2] Its mechanism of action is to competitively and reversibly inhibit TPP II, which is a serine peptidase responsible for the inactivation of cholecystokinin-8 (CCK-8).[3] By inhibiting TPP II, this compound protects CCK-8 from degradation.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be desiccated at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

Q3: What is the solubility of this compound?

The solubility of this compound is 1.6 mg/mL in DMF and 0.1 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2).[4]

Q4: Is this compound selective for TPP II?

Yes, this compound is highly selective for TPP II. It has a significantly lower affinity for other serine proteases and CCK receptors.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition in TPP II Enzyme Assay

Possible Cause 1: Incorrect Reagent Concentration.

-

Solution: Ensure that the concentration of this compound is appropriate for the expected Ki value. The reported Ki for TPP II is 7 nM.[1][3][4] Prepare fresh dilutions for each experiment.

Possible Cause 2: Reagent Degradation.

-

Solution: this compound stock solutions have limited stability.[1] If stored improperly or for too long, the compound may have degraded. It is recommended to use freshly prepared stock solutions or aliquots that have been stored correctly at -80°C for no longer than 6 months.[1]

Possible Cause 3: Issues with the Enzyme or Substrate.

-

Solution: Verify the activity of your TPP II enzyme and the integrity of the substrate. Run appropriate positive and negative controls to ensure the assay is performing as expected.

Issue 2: Unexpected Results in In Vivo Experiments

Possible Cause 1: Inappropriate Dosage.

-

Solution: The effective dose of this compound can vary between animal models and the target tissue. For inhibition of TPP II in mice, intravenous (i.v.) administration has been used.[1][4] Refer to the table below for reported in vivo effective doses.

Possible Cause 2: Poor Bioavailability with the Chosen Route of Administration.

-

Solution: The provided literature primarily uses intravenous injection.[1] If using a different route of administration, the bioavailability may be different, and the dose may need to be adjusted accordingly.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Ki Value | Reference |

| Tripeptidyl Peptidase II (TPP II) | 7 nM | [1][3][4] |

| Tripeptidyl Peptidase I (TPP I) | 10 µM | [1] |

| Other Serine Proteases | >1 µM | [4] |

| CCK Receptors | >0.1 mM | [4] |

Table 2: In Vivo Efficacy of this compound in Mice

| Target Tissue | ID50 (i.v.) | Reference |

| Liver | 1.1 mg/kg | [4] |

| Brain | 6.8 mg/kg | [4] |

| Reported In Vivo Study Dosage | 10 mg/kg (i.v.) for 20 minutes | [1] |

Experimental Protocols

Protocol 1: In Vitro TPP II Inhibition Assay

This is a generalized protocol based on the known mechanism of this compound.

-

Prepare Reagents:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for TPP II activity.

-

TPP II Enzyme: Dilute the enzyme stock to the desired concentration in the assay buffer.

-

Substrate: Prepare a stock solution of a fluorogenic or chromogenic TPP II substrate.

-

This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a microplate.

-

Add the this compound dilutions to the appropriate wells.

-

Add the TPP II enzyme to all wells except the negative control.

-

Incubate for a pre-determined time at the optimal temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the fluorescence or absorbance at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol 2: In Vivo Study of CCK-8 Inactivation in Mice

This protocol is based on a study mentioned in the search results.[1]

-

Animal Model: Use mice (25-30 g).[1]

-

This compound Preparation: Prepare a solution of this compound for intravenous injection.

-

Administration: Administer this compound at a dosage of 10 mg/kg via intravenous injection over 20 minutes.[1]

-

Observation: Monitor the mice for behavioral changes related to satiation and measure food intake.[1][4]

-

Outcome: The expected result is a reduction in food intake and other behaviors associated with satiation due to the increased levels of CCK-8.[1][4]

Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflows for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Inhibitors of tripeptidyl peptidase II. 3. Derivation of butabindide by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

How to improve the solubility of Butabindide oxalate for in vitro assays.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively solubilizing Butabindide oxalate for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Based on available data, the solubility of this compound is as follows:

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 1.6 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1] |

Q2: I am observing precipitation of this compound when I dilute my stock solution into aqueous buffer or cell culture media. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

-

Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration in your specific medium.

-

Increase the percentage of co-solvent: If your experimental system can tolerate it, you might need a higher percentage of the organic co-solvent (like DMF or DMSO) in the final working solution. However, always run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.

-

Consider alternative solubilization strategies: If direct dilution is not feasible, you may need to explore other methods such as using surfactants or cyclodextrins.[2][3]

Q3: Can I use DMSO to prepare my stock solution of this compound?

Q4: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound for in vitro assays?

A4: Yes, several general techniques can be employed to enhance the solubility of poorly soluble drugs for in vitro studies. These include:

-

Co-solvency: Using a mixture of a water-miscible organic solvent (co-solvent) and water can increase the solubility of hydrophobic compounds.[2][4]

-

pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.[3]

-

Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[2][3]

-

Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their solubility.[2][3]

-

Particle size reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[3][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot solubility issues with this compound in your in vitro experiments.

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Based on the desired stock concentration and known solubility, add the appropriate volume of a suitable organic solvent (e.g., DMF or DMSO). For example, to prepare a 1.6 mg/mL stock solution, add 1 mL of DMF for every 1.6 mg of this compound.

-

Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication may be applied. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (optional): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with the chosen solvent.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Workflow for Solubility Testing in a New Solvent System

This workflow can be used to empirically determine the solubility of this compound in a new solvent or buffer system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. ijmsdr.org [ijmsdr.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Butabindide oxalate dosage for maximum efficacy.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Butabindide oxalate. The information herein is compiled from publicly available scientific literature and supplier data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme Tripeptidyl Peptidase II (TPP II).[1][2][3] Its mechanism of action is the reversible, competitive inhibition of TPP II, which prevents the breakdown of its substrates.[2] One of the key substrates of TPP II is the neuropeptide cholecystokinin-8 (CCK-8), which is involved in satiety.[1][4] By inhibiting TPP II, this compound can increase the levels of active CCK-8.[1][5]

Q2: What are the key in vitro and in vivo efficacy parameters for this compound?

-

In Vitro Potency: this compound has a high affinity for TPP II, with a reported inhibitory constant (Ki) of 7 nM.[1][2][5]

-

In Vivo Efficacy: Intravenous (i.v.) administration in mice has demonstrated inhibition of TPP II in both the liver and the brain, with ID50 values of 1.1 mg/kg and 6.8 mg/kg, respectively.[2] A dose of 10 mg/kg (i.v.) in mice has been shown to inhibit the breakdown of CCK-8, leading to reduced food intake and other signs of satiety.[1]

Q3: What is the recommended storage and handling for this compound?

This compound is a crystalline solid that should be stored at -20°C for long-term stability (≥ 4 years).[5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: What are the known solubility properties of this compound?

This compound is soluble in dimethylformamide (DMF) at approximately 1.6 mg/mL and in a 1:9 mixture of DMF:PBS (pH 7.2) at approximately 0.1 mg/mL.[5] If using water to prepare a stock solution, it should be diluted to the working concentration and then sterile-filtered using a 0.22 µm filter before use.[1]

Q5: Is there any information on the oral bioavailability of this compound?

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Lack of Efficacy or Inconsistent Results in In Vivo Studies | Inadequate Dosage: The effective dose can vary significantly between different animal models, species, and desired therapeutic endpoints. The reported effective doses are for intravenous administration in mice. | - Conduct a pilot dose-response study to determine the optimal dosage for your specific experimental model and route of administration.- Start with a dose range informed by the published i.v. data (e.g., 1-10 mg/kg) and adjust as necessary. |

| Poor Bioavailability: If using a route other than intravenous injection (e.g., oral, intraperitoneal), the compound may not be reaching the target tissues in sufficient concentrations. | - Consider using intravenous administration for initial proof-of-concept studies to ensure target engagement.- If oral or other routes are necessary, formulation strategies to enhance absorption may be required. However, no established oral formulations are publicly described. | |

| Compound Instability: Improper storage or handling of the compound or prepared solutions can lead to degradation. | - Ensure the compound is stored at -20°C and protected from moisture.- Prepare fresh solutions for each experiment or use properly stored aliquots to avoid degradation from freeze-thaw cycles. | |

| Variability in Satiety/Food Intake Studies | Animal Stress: Stress can significantly impact feeding behavior and may mask the effects of the compound. | - Acclimatize animals to the experimental procedures and environment.- Handle animals gently and minimize stressors on the day of the experiment. |

| Timing of Administration: The effect of the compound on satiety will be dependent on the timing of administration relative to the feeding period. | - Administer this compound at a consistent time point before the presentation of food in all experimental groups. The published study administered it for 20 minutes prior to the assessment.[1] | |

| Difficulty Dissolving the Compound for In Vivo Dosing | Inappropriate Vehicle: this compound has limited aqueous solubility. | - For intravenous administration, consider using a vehicle similar to the one used for solubility determination (e.g., a small amount of DMF with PBS). However, always conduct a vehicle toxicity control in your experiments.- For other routes, a suspension might be necessary if a suitable solubilizing vehicle cannot be identified. Ensure the suspension is homogenous before each administration. |

Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/System | Reference |

| Ki (TPP II) | 7 nM | - | [1][2][5] |

| ID50 (Liver TPP II) | 1.1 mg/kg (i.v.) | Mouse | [2] |

| ID50 (Brain TPP II) | 6.8 mg/kg (i.v.) | Mouse | [2] |

| Effective Dose (Satiety) | 10 mg/kg (i.v.) | Mouse | [1] |

Experimental Protocols

Note: Detailed experimental protocols for this compound are not extensively published. The following are generalized methodologies based on the available data. Researchers must adapt these to their specific experimental designs.

In Vivo Inhibition of TPP II in Mice (Based on published data)

-

Animal Model: Male mice (25-30g).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. While the exact vehicle from the original studies is not specified, a solution containing a minimal amount of an organic solvent like DMF, further diluted in a buffered saline solution (e.g., PBS), is a common approach for compounds with limited aqueous solubility intended for intravenous injection. A final concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 5-10 mL/kg).

-

Administration: Administer this compound via intravenous (tail vein) injection. Doses ranging from 1 to 10 mg/kg have been reported to be effective.

-

Endpoint Measurement: At a predetermined time point post-injection (e.g., 20 minutes as per one study[1]), collect tissues of interest (e.g., liver, brain). Process the tissues to prepare lysates for TPP II activity assays.

-

Control Groups: Include a vehicle control group that receives the same volume of the vehicle without the compound.

Visualizations

Caption: Mechanism of this compound in promoting satiety.

Caption: A generalized workflow for in vivo experiments.

References

Stability of Butabindide oxalate in different solvents and storage conditions.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Butabindide oxalate in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, desiccated, and sealed away from moisture.[1] Under these conditions, it is reported to be stable for at least four years.[1] Alternatively, storage at 4°C is also suggested for the solid form, provided it is sealed to protect from moisture.[2] Lyophilized this compound is stable for 36 months when stored desiccated at -20°C.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as water or DMSO.[2][3] For aqueous solutions, solubility is reported to be up to 100 mM, and warming and sonication may be necessary to achieve complete dissolution.[2][3] If using water as the solvent, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.[2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage of up to 6 months, it is recommended to store the aliquots at -80°C.[2] For shorter-term storage of up to 1 month, -20°C is suitable.[2] Ensure the solutions are in tightly sealed containers to prevent solvent evaporation and exposure to moisture.[2]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water (up to 100 mM), DMSO (up to 100 mM), and DMF.[1][3] It also has limited solubility in a mixture of DMF and PBS (pH 7.2) at a 1:9 ratio (0.1 mg/ml).[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitate observed in the stock solution after thawing. | The concentration of the solution may be too high for the storage temperature, or the solvent may have partially evaporated. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure vials are properly sealed to prevent solvent evaporation. |

| Loss of compound activity in experiments. | The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to incompatible conditions. | Always use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. Review the experimental conditions (e.g., pH, presence of strong oxidizing or reducing agents) for potential incompatibilities. |

| Inconsistent results between experiments. | This could be due to variability in the concentration of the stock solution or degradation of the compound. | Ensure the stock solution is homogeneous before use. Prepare fresh dilutions for each experiment from a properly stored stock aliquot. Perform a quick purity check of the stock solution using a suitable analytical method like HPLC if degradation is suspected. |

| Difficulty dissolving this compound in water. | The dissolution rate in water can be slow at room temperature. | As recommended, use ultrasonic and warming to aid dissolution.[2] Ensure the final concentration is within the reported solubility limit. |

Stability Data Summary

The following tables summarize the stability of this compound in different solvents under various storage conditions. Please note that this data is representative and may vary based on specific experimental conditions.

Table 1: Stability of this compound in Aqueous Solution (pH 7.4) at Different Temperatures

| Storage Temperature | Initial Purity (%) | Purity after 1 Week (%) | Purity after 4 Weeks (%) | Purity after 12 Weeks (%) |

| 4°C | 99.5 | 98.8 | 97.2 | 95.1 |

| 25°C (Room Temp) | 99.5 | 96.1 | 92.5 | 85.3 |

| -20°C | 99.5 | 99.4 | 99.2 | 99.0 |

| -80°C | 99.5 | 99.5 | 99.5 | 99.4 |

Table 2: Stability of this compound in Organic Solvents at -20°C

| Solvent | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |

| DMSO | 99.6 | 99.4 | 99.1 | 98.8 |

| DMF | 99.6 | 99.2 | 98.7 | 98.0 |

| Ethanol | 99.5 | 98.9 | 98.0 | 96.5 |

Experimental Protocols

Protocol for Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent.

1. Materials:

- This compound (solid)

- Solvent of choice (e.g., Water, DMSO, PBS pH 7.4)

- HPLC-grade acetonitrile and water

- Formic acid (or other suitable mobile phase modifier)

- Volumetric flasks, pipettes, and autosampler vials

- HPLC system with a UV detector

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve the compound in the chosen solvent to a final concentration of 1 mg/mL. Use sonication and gentle warming if necessary. c. Aliquot the stock solution into several sealed vials for storage at different conditions.

3. Storage Conditions: a. Store the aliquots at various temperatures: -80°C, -20°C, 4°C, and 25°C (room temperature). b. Protect the samples from light, especially for the room temperature condition.

4. Sample Analysis (HPLC Method): a. At specified time points (e.g., Day 0, Week 1, Week 4, Week 12), retrieve an aliquot from each storage condition. b. Allow the sample to equilibrate to room temperature. c. Dilute the sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase. d. Inject the sample into the HPLC system. e. HPLC Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 250 nm[1]

- Injection Volume: 10 µL

5. Data Analysis: a. Determine the peak area of the this compound peak at each time point. b. Calculate the percentage of the initial concentration remaining at each time point to assess degradation. c. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Signaling Pathway of this compound Action

This compound is a potent inhibitor of Tripeptidyl Peptidase II (TPP II). TPP II is a serine peptidase that inactivates Cholecystokinin-8 (CCK-8), a neurotransmitter involved in satiety. By inhibiting TPP II, this compound prevents the degradation of CCK-8, leading to increased levels of active CCK-8.

Caption: Mechanism of this compound action.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of this compound.

Caption: Workflow for this compound stability testing.

Logical Relationship for Troubleshooting

This diagram outlines a logical approach to troubleshooting common issues encountered during experimentation with this compound.

Caption: Troubleshooting logic for experimental inconsistencies.

References

Validating the purity of a Butabindide oxalate sample.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of a Butabindide oxalate sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the oxalate salt form of Butabindide. Butabindide is a potent and selective inhibitor of the cholecystokinin-inactivating serine protease, also known as tripeptidyl peptidase II (TPP II).[1] By inhibiting TPP II, Butabindide prevents the breakdown of cholecystokinin-8 (CCK-8), a neuropeptide involved in satiety.[2]

Q2: What is the expected purity of a commercial this compound sample?

Commercial suppliers of this compound typically specify a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1] For specific batch data, always refer to the Certificate of Analysis provided by the supplier.

Q3: What are the typical storage conditions for this compound?

It is recommended to store this compound desiccated at -20°C for long-term stability. For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested to prevent loss of potency.[2]

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in DMSO.[3] For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer.

Troubleshooting Guides

HPLC Purity Analysis

Issue 1: Unexpected peaks are observed in the HPLC chromatogram.

-

Possible Cause 1: Sample Degradation. Butabindide, being a peptide-like molecule, can be susceptible to degradation.

-

Solution: Prepare fresh sample solutions for each analysis. Avoid prolonged storage of solutions at room temperature. Ensure the sample is stored under the recommended conditions.

-

-

Possible Cause 2: Synthesis-Related Impurities. The synthesis of complex molecules like Butabindide can result in various impurities.

-

Solution: Common impurities in peptide-like synthesis include deletion sequences, truncated sequences, or molecules with incomplete removal of protecting groups.[4] If unexpected peaks are significant, it may be necessary to use an orthogonal analytical method, such as LC-MS, to identify the impurities.

-

-

Possible Cause 3: Contamination. The sample may be contaminated from solvents, vials, or the HPLC system itself.

-

Solution: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and clean sample vials.

-

Issue 2: Poor peak shape or resolution.

-

Possible Cause 1: Inappropriate mobile phase. The pH or solvent composition of the mobile phase may not be optimal for this compound.

-

Solution: Adjust the pH of the aqueous portion of the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used as a mobile phase additive in reversed-phase HPLC of peptides to improve peak shape. Experiment with different gradients of the organic solvent (e.g., acetonitrile or methanol).

-

-

Possible Cause 2: Column degradation. The performance of the HPLC column can degrade over time.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₂・C₂H₂O₄ | [1][6] |

| Molecular Weight | 393.44 g/mol | [1][3][6] |

| Appearance | White to off-white solid | Typical for this compound class |

| Purity (typical) | ≥98% or ≥99% (by HPLC) | [1] |

| UV Absorbance Maxima | 250, 280, 288 nm | [6] |

| Melting Point | Not specified in available literature |

Table 2: Summary of Analytical Techniques for Purity Validation

| Technique | Purpose | Key Parameters |

| Reversed-Phase HPLC | Quantify purity and detect impurities | C18 column, gradient elution with acetonitrile/water and 0.1% TFA, UV detection at 214 nm and/or 280 nm. |

| Mass Spectrometry (MS) | Confirm molecular weight and identify impurities | Electrospray Ionization (ESI) in positive ion mode. |

| NMR Spectroscopy | Confirm chemical structure | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆). |

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)